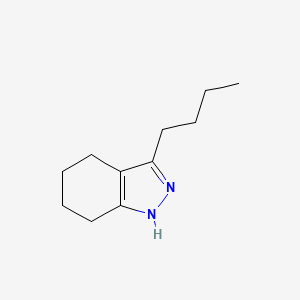

3-Butyl-4,5,6,7-tetrahydro-1H-indazole

Description

Significance of Indazole and Tetrahydroindazole (B12648868) Frameworks in Modern Organic Synthesis

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. researchgate.netpnrjournal.comnih.gov Indazole-containing derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. researchgate.netnih.gov Marketed drugs such as Axitinib, used in cancer therapy, and Benzydamine, an anti-inflammatory agent, feature this core structure, highlighting its therapeutic importance. pnrjournal.comnih.gov

The versatility of the indazole framework makes it a crucial building block in modern organic synthesis. researchgate.netnih.gov Its unique chemical properties and the ability to exist in different tautomeric forms allow for diverse functionalization, leading to the creation of extensive libraries of compounds for drug discovery. researchgate.netnih.gov The tetrahydroindazole framework, as a partially saturated or "reduced" analog, retains the core heterocyclic nature of indazole while introducing three-dimensional structural features. This partial saturation can influence the molecule's conformational flexibility, solubility, and interactions with biological targets, making the tetrahydroindazole scaffold a valuable asset in the development of novel therapeutic agents, with research identifying potent antituberculosis agents within this class of compounds. nih.gov

Overview of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole within the Context of Reduced Indazole Chemistry

This compound is a derivative of the reduced indazole family. The structure consists of the 4,5,6,7-tetrahydro-1H-indazole core with a butyl group attached at the 3-position of the pyrazole ring. The "tetrahydro" designation indicates that the benzene ring portion of the parent indazole is fully saturated, resulting in a cyclohexene (B86901) ring fused to the pyrazole. This saturation fundamentally alters the molecule from a planar, aromatic system to a non-planar, aliphatic-heterocyclic structure.

The chemistry of reduced indazoles like the tetrahydro-derivatives is distinct from their aromatic counterparts. The saturated carbocyclic ring introduces conformational flexibility and stereochemical considerations that are absent in the rigid indazole scaffold. The butyl group at the C3 position is a key feature. C3-substituted indazoles are important substructures in many pharmaceuticals. pnrjournal.com The presence of the four-carbon alkyl chain increases the lipophilicity of the molecule compared to the unsubstituted parent scaffold, which can significantly influence its physicochemical properties, such as solubility and membrane permeability. While specific research focused exclusively on this compound is limited in publicly accessible literature, its structure is representative of 3-alkyl-substituted tetrahydroindazoles, a class of compounds explored for various biological activities.

Historical Context of Tetrahydroindazole Synthesis and Reactivity Investigations

The indazole ring was first described by Emil Fischer. pnrjournal.com Since its discovery, numerous synthetic methods have been developed to construct this heterocyclic system. nih.govorganic-chemistry.orgnih.gov The synthesis of the 4,5,6,7-tetrahydro-1H-indazole core, in particular, has well-established historical routes.

A prevalent and classical method involves the condensation reaction between a 2-acylcyclohexanone derivative and hydrazine (B178648) or a substituted hydrazine. jmchemsci.com This straightforward approach builds the pyrazole ring onto the pre-formed six-membered carbocycle. For instance, the reaction of 2-formylcyclohexanone with hydrazine hydrate (B1144303) directly yields 4,5,6,7-tetrahydro-1H-indazole. To produce a 3-substituted derivative like this compound, the corresponding 2-(1-oxopentyl)cyclohexanone would be reacted with hydrazine. This general strategy has been a cornerstone in the synthesis of a wide array of substituted tetrahydroindazoles. pnrjournal.comjmchemsci.com More recent synthetic developments continue to expand the toolkit for creating these structures, reflecting their ongoing importance in chemical research. nih.gov

Structural Considerations and Tautomerism in the Tetrahydro-1H-Indazole System

A critical structural feature of the indazole system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netnih.gov This phenomenon gives rise to two primary tautomers: the 1H-indazole and the 2H-indazole. nih.govnih.gov In most cases, the 1H-tautomer is thermodynamically more stable and thus predominates. nih.govnih.govresearchgate.net This equilibrium is fundamental to the molecule's reactivity, physical properties, and biological interactions. nih.gov Tautomerism can be influenced by factors such as the nature and position of substituents, the solvent, and pH. researchgate.netnih.gov

Interactive Data Table: Computational Studies on Indazole Tautomerism

The following table summarizes findings from theoretical studies on the stability of indazole tautomers. While not specific to the 3-butyl derivative, it illustrates the general principles governing tautomeric equilibrium in this class of compounds.

| Compound Class | Computational Method | Finding on Stability | Reference |

| NH-Indazoles (52 derivatives) | AM1 and B3LYP/6–31G* | In most cases, the 1H-tautomer is the most stable. However, several derivatives were found where the 2H-tautomer was more stable. | capes.gov.br |

| General Indazole | Thermodynamic Calculation | 1H-indazole is the predominant and thermodynamically more stable form over 2H-indazole. | nih.gov |

| Substituted Indazoles | DFT Calculations | The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-butyl-4,5,6,7-tetrahydro-1H-indazole |

InChI |

InChI=1S/C11H18N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h2-8H2,1H3,(H,12,13) |

InChI Key |

MUYLLHLECKRBEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC2=C1CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 4,5,6,7 Tetrahydro 1h Indazole and Its Analogues

Cyclization Reactions for Tetrahydro-1H-Indazole Ring Formation

The formation of the 4,5,6,7-tetrahydro-1H-indazole ring system is commonly achieved through cyclization reactions. These methods often involve the condensation of a hydrazine (B178648) derivative with a suitable cyclic ketone precursor, leading to the formation of the bicyclic indazole core.

Condensation Reactions Involving Hydrazines and Cycloalkanone Derivatives.chemicalbook.comresearchgate.netnih.govvulcanchem.com

A foundational and widely employed method for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles is the condensation reaction between a hydrazine and a cycloalkanone derivative. chemicalbook.comresearchgate.netnih.govvulcanchem.com This approach typically involves the reaction of hydrazine or a substituted hydrazine with a 1,3-dicarbonyl compound derived from a cyclohexane (B81311) ring, such as 2-acylcyclohexanones. thieme-connect.de The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final tetrahydroindazole (B12648868) product.

The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of pyrazoline derivatives, which are structurally related to tetrahydroindazoles. researchgate.netresearchgate.net This methodology can be extended to cyclic α,β-unsaturated ketones to form the tetrahydroindazole ring system. The reaction is believed to proceed via a Michael addition of the hydrazine to the unsaturated ketone, followed by intramolecular cyclization and dehydration. The specific reaction conditions can influence the final product, with either the hydrazone or the cyclized 2-pyrazoline (B94618) being the major product. researchgate.net

To improve the efficiency and yield of the cyclization reaction, Lewis acids can be employed as promoters. A notable example is the use of aluminum trichloride (B1173362) (AlCl₃) in the reaction of cycloalkanones with hydrazones to directly synthesize 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles. researchgate.net This method offers a mild and operationally simple route to these compounds, providing good to moderate yields. researchgate.net The Lewis acid likely activates the carbonyl group of the cycloalkanone, facilitating the nucleophilic attack by the hydrazone and promoting the subsequent cyclization.

Strategies for Incorporating the 3-Butyl Moiety into the Indazole Ring

The introduction of a butyl group at the 3-position of the tetrahydro-1H-indazole ring can be achieved through several synthetic strategies. A common approach involves starting with a precursor that already contains the butyl group. For instance, the condensation of hydrazine with 2-valerylcyclohexanone (where valeryl is a pentanoyl group, leading to a butyl substituent on the resulting indazole) would directly yield 3-butyl-4,5,6,7-tetrahydro-1H-indazole. Alternatively, functionalization of a pre-formed indazole ring at the 3-position can be accomplished, although this is a less direct method for this specific target.

Metal-Catalyzed Approaches in Tetrahydroindazole Synthesis (e.g., Cu-catalyzed, Pd-catalyzed).nih.govnih.gov

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including indazoles and their derivatives. Copper and palladium catalysts, in particular, have been extensively used to facilitate C-N and C-C bond formations.

For the synthesis of indazoles, copper-catalyzed methods have been developed for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov For example, Cu₂O and Cu(OAc)₂·H₂O have been successfully used as catalysts in these transformations. nih.gov While these examples focus on the synthesis of aromatic indazoles, similar principles can be applied to the synthesis of their saturated analogues.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of substituted indazoles. researchgate.net These reactions, such as the Suzuki and Heck couplings, are typically used to introduce substituents onto a pre-formed indazole ring. For instance, a 3-halo-4,5,6,7-tetrahydro-1H-indazole could be coupled with a butyl-containing organometallic reagent in the presence of a palladium catalyst to introduce the 3-butyl moiety.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu₂O | o-haloaryl N-sulfonylhydrazone | 1H-indazole | Not specified | nih.gov |

| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazone | 1H-indazole | Not specified | nih.gov |

| Pd(PPh₃)₄ | 3-iodoindazole and aryl boronic acid | 3-arylindazole | up to 80% | researchgate.net |

Microwave-Assisted Synthetic Protocols for Tetrahydroindazole Derivatives.nih.govmdpi.com

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. This technology has been successfully applied to the synthesis of tetrahydroindazole derivatives.

The condensation of 2-acetylcyclohexanone (B32800) with various hydrazines to prepare a series of tetrahydroindazoles has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. researchgate.net The use of microwaves leads to shorter reaction times and improved yields, positioning it as a green and efficient synthetic method. researchgate.net This approach is particularly advantageous for creating libraries of substituted tetrahydroindazoles for biological screening. The benefits of microwave-assisted synthesis include reduced energy consumption and the potential for solvent-free reactions, contributing to more sustainable chemical processes. researchgate.net

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (Reflux) | Several hours | Moderate | researchgate.net |

| Microwave Irradiation | Minutes | Improved | researchgate.net |

Green Chemistry Approaches in Tetrahydroindazole Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically important molecules like tetrahydroindazoles. These approaches aim to improve efficiency, minimize waste, and reduce energy consumption compared to traditional synthetic methods. Key green strategies in this context include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of catalyst-free and solvent-free reaction conditions.

Microwave-assisted synthesis has emerged as a particularly effective green tool for preparing tetrahydroindazole derivatives. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to a dramatic reduction in reaction times, from hours to mere minutes, and an improvement in product yields. For instance, the synthesis of substituted tetrahydroindazoles from 2-acetylcyclohexanone and various hydrazines has been shown to be significantly more efficient under microwave irradiation compared to conventional reflux heating. researchgate.net This method not only accelerates the reaction but also aligns with green chemistry principles by consuming less energy. researchgate.net The enhanced efficiency and reduced energy usage make microwave-assisted synthesis a valuable and environmentally friendly alternative for obtaining these heterocyclic compounds. researchgate.netlew.ro

Another green approach involves conducting reactions in environmentally benign solvents, such as water or ethanol, or under solvent-free conditions. Catalyst-free reactions in water represent a highly desirable green methodology, as they eliminate the need for potentially toxic catalysts and volatile organic solvents. researchgate.net While specific applications to this compound are still emerging, the successful use of these methods for other nitrogen-containing heterocycles, such as pyrazoles and tetrazoles, suggests their potential applicability. mdpi.commdpi.com Ultrasound-assisted synthesis is another promising green technique that can enhance reaction rates and yields through acoustic cavitation, offering a milder alternative to high temperatures. mdpi.comnih.govresearchgate.net

The following table summarizes the advantages of a green chemistry approach for the synthesis of a tetrahydroindazole derivative.

| Starting Materials | Method | Reaction Time | Yield | Green Advantages | Reference |

| 2-Acetylcyclohexanone and Hydrazines | Microwave Irradiation | Minutes | Improved | Reduced reaction time, Lower energy consumption | researchgate.net |

Regioselective and Stereoselective Synthesis of Substituted Tetrahydro-1H-indazoles

The biological activity of tetrahydro-1H-indazole derivatives is often highly dependent on the specific arrangement of substituents on the heterocyclic core. Therefore, the development of synthetic methods that allow for precise control over regioselectivity (the position of substituents) and stereoselectivity (the three-dimensional arrangement of atoms) is of paramount importance.

Regioselectivity in the synthesis of substituted 4,5,6,7-tetrahydro-1H-indazoles can often be controlled by starting with a pre-functionalized cyclohexane precursor. For example, the synthesis of novel multi-substituted tetrahydro-1H-indazole derivatives has been achieved by reacting appropriately substituted cyclohexanone (B45756) derivatives with hydrazine hydrates. pnrjournal.com The final substitution pattern on the tetrahydroindazole ring is dictated by the initial substitution on the cyclohexanone ring. This approach allows for the directed synthesis of specific regioisomers. Further control over regioselectivity often pertains to the N-alkylation of the indazole ring, where reaction conditions can be tuned to favor substitution at the N1 or N2 position. Studies have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to high N1-regioselectivity for a variety of C3-substituted indazoles. beilstein-journals.orgnih.gov The choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring all play a crucial role in determining the N1/N2 regioisomeric distribution. beilstein-journals.orgnih.govresearchgate.net

Stereoselective synthesis focuses on controlling the formation of chiral centers. In the context of tetrahydro-1H-indazoles, this could involve creating specific stereoisomers (enantiomers or diastereomers) by introducing chiral centers on the saturated portion of the ring. While the literature specifically detailing the stereoselective synthesis of this compound is limited, advances in asymmetric catalysis for related heterocyclic systems are highly relevant. For instance, a highly C3-selective and enantioselective allylation of 1H-indazoles using copper-hydride (CuH) catalysis has been developed to create C3-quaternary chiral centers with excellent enantioselectivity. pnrjournal.commit.educhemrxiv.orgsemanticscholar.orgelsevierpure.com This "umpolung" strategy, which reverses the typical nucleophilic character of indazoles by employing them as electrophiles, demonstrates the potential for creating chiral tetrahydroindazoles. mit.edusemanticscholar.org The enantioselectivity in such reactions is often governed by a Zimmerman-Traxler-type transition state, where steric interactions between the ligand and the substrate dictate the stereochemical outcome. mit.educhemrxiv.orgsemanticscholar.org The principles of diastereoselective synthesis, often achieved through reactions like the Diels-Alder reaction, can also be applied to construct the tetrahydro-part of the molecule with a defined relative stereochemistry. researchgate.netnih.govnih.govfrontiersin.org

The table below highlights a method for achieving regioselective N-alkylation of indazoles, a key step in modifying these structures.

| Indazole Substrate | Reagents and Conditions | Product | Regioselectivity | Reference |

| C3-Substituted Indazoles | Alkyl bromide, NaH, THF | N1-Alkylindazole | >99% N1 selectivity | beilstein-journals.org |

Chemical Reactivity and Transformation of 3 Butyl 4,5,6,7 Tetrahydro 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Tetrahydro-1H-Indazole Nucleus

The pyrazole (B372694) ring within the tetrahydroindazole (B12648868) nucleus is considered electron-rich and is thus susceptible to electrophilic aromatic substitution. However, unlike the fully aromatic indazole, the fused cyclohexane (B81311) ring is saturated and does not participate in these reactions. The substitution typically occurs on the available carbon atom of the pyrazole ring. While specific studies on 3-Butyl-4,5,6,7-tetrahydro-1H-indazole are not prevalent, the reactivity can be projected from related indazole systems.

Key electrophilic substitution reactions such as halogenation and nitration are expected to be viable. For instance, the C7 position of the indazole ring has been shown to be susceptible to regioselective bromination using reagents like N-bromosuccinimide (NBS). nih.gov This suggests that the C7 position of this compound would be the likely site for electrophilic attack, assuming the C3-butyl group does not impose significant steric hindrance to prevent this approach. The reaction conditions would likely require careful optimization to avoid side reactions and ensure regioselectivity.

Reduction and Oxidation Reactions of the Tetrahydroindazole Ring System

The 4,5,6,7-tetrahydro-1H-indazole scaffold possesses both unsaturated (pyrazole ring) and saturated (cyclohexane ring) components, making it amenable to both reduction and oxidation reactions.

Oxidation: The most significant oxidation reaction for this scaffold is aromatization through dehydrogenation of the cyclohexane ring to form the corresponding fully aromatic 3-butyl-1H-indazole. This transformation is synthetically valuable for creating substituted indazole libraries. While specific protocols for the 3-butyl derivative are not detailed in the literature, similar heterocyclic systems like dimethylindole have been successfully dehydrogenated using catalysts such as 5% Palladium on Alumina (Pd/Al₂O₃) at elevated temperatures (180–210 °C). rsc.org Such conditions could plausibly be adapted for the aromatization of the tetrahydroindazole ring.

Reduction: Conversely, the pyrazole portion of the molecule can undergo reduction. Catalytic hydrogenation, for example over a Ruthenium on Alumina (Ru/Al₂O₃) catalyst, can reduce the double bond within the pyrazole ring to yield a hexahydroindazole derivative. rsc.org The synthesis of tetrahydroindazoles itself can be achieved through the reduction of the corresponding aromatic indazole, indicating the reversibility of these processes under different catalytic conditions. ontosight.ai

N-Alkylation and N-Acylation Reactions on the Indazole Nitrogen Atoms

The presence of two nitrogen atoms (N1 and N2) in the pyrazole ring makes N-alkylation and N-acylation primary pathways for functionalization. These reactions often produce a mixture of N1 and N2 isomers, and achieving regioselectivity is a key synthetic challenge. beilstein-journals.orgbeilstein-journals.org

N-Alkylation: The reaction of an indazole with an alkyl halide in the presence of a base typically yields both N1 and N2 alkylated products. The ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgresearchgate.net

Research on C3-substituted indazoles provides significant insight into the expected behavior of the 3-butyl derivative. Studies have shown that the steric bulk of a C3 substituent plays a crucial role in directing the alkylation. For the closely related 3-tert-butyl-1H-indazole, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) resulted in greater than 99% selectivity for the N1 isomer. beilstein-journals.orgbeilstein-journals.org This high N1 regioselectivity is attributed to the steric hindrance imposed by the C3-alkyl group, which impedes attack at the adjacent N2 position. It is therefore highly probable that this compound would exhibit similar high selectivity for the N1 position under these conditions.

| C3-Substituent | Base/Solvent | Alkylating Agent | N1:N2 Ratio | Reference |

| tert-Butyl | NaH / THF | Alkyl Bromide | >99 : <1 | beilstein-journals.orgbeilstein-journals.org |

| Carboxymethyl | NaH / THF | Alkyl Bromide | >99 : <1 | beilstein-journals.orgbeilstein-journals.org |

| COMe | NaH / THF | Alkyl Bromide | >99 : <1 | beilstein-journals.orgbeilstein-journals.org |

| Carboxamide | NaH / THF | Alkyl Bromide | >99 : <1 | beilstein-journals.orgbeilstein-journals.org |

N-Acylation: N-Acylation reactions on the indazole scaffold are also common. Generally, these reactions are suggested to yield the N1-substituted product as the thermodynamically more stable regioisomer. beilstein-journals.org In some cases, the reaction may initially produce the N2-acylindazole, which then isomerizes to the more stable N1 product. beilstein-journals.org

Cycloaddition Reactions Involving the Tetrahydroindazole Scaffold (e.g., Diels-Alder)

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems. In principle, the double bond within the pyrazole ring of the tetrahydroindazole scaffold could participate as a dienophile in a Diels-Alder reaction with a suitable diene. This would lead to the formation of more complex fused-ring structures.

However, the participation of the indazole core in such [4+2] cycloaddition reactions is not widely documented in scientific literature. The aromatic character of the pyrazole ring may reduce the reactivity of the double bond compared to a simple alkene, potentially requiring harsh reaction conditions or highly activated dienes. Further research is needed to explore the viability and scope of cycloaddition strategies for this specific heterocyclic system.

Functional Group Interconversions on the Tetrahydroindazole Scaffold

Amination Strategies

Introducing an amino group onto the tetrahydroindazole scaffold can be achieved through several synthetic strategies. While direct amination methods are challenging, a common and plausible approach is the introduction of a nitro group via electrophilic nitration, followed by its reduction to an amine. This nitration would be expected to occur at the C7 position, analogous to halogenation. The subsequent reduction of the nitro group is a standard transformation that can be accomplished with a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

An alternative strategy reported for a related tetrahydroindazole derivative involves the conversion of a precursor to a 7-azido analogue via a substitution reaction, followed by the hydrogenation of the azide (B81097) to furnish the 7-amino derivative. nih.gov

Halogenation Protocols

Halogenation is a key functional group interconversion that provides a handle for further modifications, such as cross-coupling reactions. As an electrophilic aromatic substitution, the halogenation of the tetrahydroindazole ring is expected to occur on the pyrazole moiety.

Studies on related indazole systems have demonstrated that regioselective bromination can be achieved. For example, 4-substituted-1H-indazoles undergo regioselective bromination at the C7 position with N-bromosuccinimide (NBS). nih.gov In another complex tetrahydroindazole system, bromination with NBS resulted in substitution at both the C5 and C7 positions. nih.gov These findings indicate that the C7 position is a primary site for halogenation on the tetrahydroindazole core, providing a reliable method for introducing a halogen atom that can be used in subsequent synthetic transformations.

Carboxylation Reactions to form Tetrahydro-1H-indazole-3-carboxylic Acid Derivatives

The introduction of a carboxyl group at the C-3 position of the indazole ring is a key transformation for creating various derivatives. This is typically achieved through the deprotonation of the C-3 carbon followed by quenching with carbon dioxide. The proton at the C-3 position of the indazole ring is acidic and can be removed by a strong base.

The synthesis of 1H-indazole-3-carboxylic acid and its derivatives often starts with a protected indazole, which is then treated with a strong organolithium reagent, such as n-butyl lithium (n-BuLi), to create a carbanion at the C-3 position. researchgate.netderpharmachemica.com This nucleophilic center readily attacks carbon dioxide (CO2), which can be introduced as a gas or in solid form (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. researchgate.net

A typical reaction sequence involves dissolving the N-protected this compound in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooling the solution to a low temperature (e.g., -40°C to -78°C) under an inert atmosphere (e.g., nitrogen or argon). researchgate.net The strong base is then added dropwise, and after a period of stirring to ensure complete deprotonation, CO2 is bubbled through the solution or added as crushed dry ice. researchgate.net The reaction is then quenched, typically with an aqueous solution of ammonium (B1175870) chloride or a dilute acid, to yield the final carboxylic acid product. researchgate.net The use of an N-protecting group, such as SEM-Cl ((2-(trimethylsilyl)ethoxy)methyl chloride), is common to prevent the abstraction of the more acidic N-H proton. researchgate.netderpharmachemica.com

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-Protected this compound | 1. n-Butyl Lithium (n-BuLi) 2. Carbon Dioxide (CO2) 3. Acidic Workup (e.g., aq. NH4Cl, Citric Acid) | Anhydrous Tetrahydrofuran (THF) | -40°C to -78°C, Inert Atmosphere | This compound-3-carboxylic acid |

Reduction of Carboxylic Acid Moieties to Alcohols (e.g., Tetrahydro-1H-indazole-3-methanol)

The carboxylic acid functional group at the C-3 position, formed via the carboxylation reaction described previously, can be readily reduced to a primary alcohol, yielding (3-Butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol. This transformation is a fundamental step in organic synthesis, allowing for the introduction of a hydroxymethyl group which can be a precursor for further functionalization.

Powerful reducing agents are required for the conversion of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH4) is a common and highly effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The carboxylic acid derivative is added to a suspension of LiAlH4, and the reaction mixture is often stirred at room temperature or under reflux. The reaction proceeds via the formation of a lithium aluminate salt, which is then hydrolyzed during an aqueous workup procedure (e.g., sequential addition of water and aqueous sodium hydroxide) to liberate the alcohol product.

Alternatively, borane (B79455) (BH3), often used as a complex with THF (BH3·THF), is another excellent reagent for the selective reduction of carboxylic acids. It offers the advantage of being less reactive towards some other functional groups compared to LiAlH4. The reaction with borane also takes place in THF, typically at room temperature, followed by a workup step to decompose the intermediate borate (B1201080) esters and isolate the alcohol.

| Starting Material | Reducing Agent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| This compound-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Diethyl Ether | 0°C to reflux, followed by aqueous workup | (3-Butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol |

| This compound-3-carboxylic acid | Borane Tetrahydrofuran Complex (BH3·THF) | Anhydrous THF | Room temperature, followed by workup | (3-Butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol |

Reactivity of the Butyl Side Chain and its Derivatives

The butyl group at the C-3 position of the tetrahydro-1H-indazole ring, while generally less reactive than the heterocyclic core, can undergo specific chemical transformations. These reactions typically involve functionalization of the C-H bonds of the alkyl chain.

Metabolic studies of related indazole compounds, such as the synthetic cannabinoid ADB-BUTINACA which features an N-butyl indazole moiety, have shown that the alkyl chain is susceptible to oxidative modification. nih.gov Hydroxylation is a common metabolic pathway, indicating that the butyl side chain can be oxidized to form various alcohol isomers (e.g., butan-1-ol, butan-2-ol derivatives). nih.gov This suggests that chemical oxidation using appropriate reagents could selectively functionalize the butyl group.

Another potential reaction is free-radical halogenation. Under conditions that promote free-radical formation, such as exposure to UV light or the use of a radical initiator like AIBN (azobisisobutyronitrile), the butyl chain can be halogenated. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of alkyl chains attached to aromatic or heterocyclic systems. This would lead to the formation of monohalogenated derivatives (e.g., 3-(bromo-butyl)-4,5,6,7-tetrahydro-1H-indazole), which can serve as versatile intermediates for further synthetic modifications, such as nucleophilic substitution or elimination reactions. Care must be taken in choosing reaction conditions to minimize potential side reactions on the tetrahydro-indazole ring itself.

| Reaction Type | Typical Reagents | Potential Product | Notes |

|---|---|---|---|

| Oxidation (Hydroxylation) | Cytochrome P450 enzymes (metabolic), various chemical oxidants | 3-(Hydroxybutyl)-4,5,6,7-tetrahydro-1H-indazole | Observed in metabolic studies of related compounds. nih.gov |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN, UV light) | 3-(Halobutyl)-4,5,6,7-tetrahydro-1H-indazole | Reaction conditions must be controlled to ensure selectivity for the side chain over the ring. |

Table of Compounds

| Compound Name | Synonym / Derivative Type |

|---|---|

| This compound | - |

| 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Carboxylic acid derivative |

| (3-Butyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol | Tetrahydro-1H-indazole-3-methanol derivative |

| n-Butyl lithium | n-BuLi |

| Carbon dioxide | CO2 |

| Tetrahydrofuran | THF |

| (2-(trimethylsilyl)ethoxy)methyl chloride | SEM-Cl |

| Lithium aluminum hydride | LiAlH4 |

| Borane | BH3 |

| N-bromosuccinimide | NBS |

| N-chlorosuccinimide | NCS |

| Azobisisobutyronitrile | AIBN |

| 3-(bromo-butyl)-4,5,6,7-tetrahydro-1H-indazole | Halogenated derivative |

| 3-(Hydroxybutyl)-4,5,6,7-tetrahydro-1H-indazole | Hydroxylated derivative |

An exploration into the derivatization of this compound reveals a landscape rich with potential for chemical modification. These strategies are pivotal for expanding the chemical space of this scaffold, enabling the synthesis of novel analogues with tailored properties. The methodologies discussed herein focus on the introduction of diverse functional groups onto the tetrahydroindazole core, modifications at the nitrogen positions, and the construction of more complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 3 Butyl 4,5,6,7 Tetrahydro 1h Indazole Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tetrahydro-1H-indazole derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the unambiguous assignment of the molecular structure and provides information on the electronic environment of the nuclei.

While specific data for 3-butyl-4,5,6,7-tetrahydro-1H-indazole is not extensively published, the expected chemical shifts can be inferred from related structures. In the ¹H NMR spectrum, the protons of the butyl group would appear in the aliphatic region (approx. 0.9-2.7 ppm). The protons on the tetrahydrocyclohexane ring would present as complex multiplets between approximately 1.7 and 2.6 ppm. A key feature would be the N-H proton of the pyrazole (B372694) ring, which is typically observed as a broad singlet at a downfield chemical shift (>10 ppm), the exact position being sensitive to solvent and concentration. rsc.org

In the ¹³C NMR spectrum, the carbons of the butyl chain would resonate in the upfield region (approx. 13-35 ppm). The four sp³ carbons of the fused cyclohexane (B81311) ring are expected to appear in the 20-30 ppm range. The sp² carbons of the pyrazole ring would be observed further downfield, with C3 (bearing the butyl group) typically resonating around 140-150 ppm and the other ring carbons appearing between 110 and 135 ppm.

¹⁵N NMR is particularly useful for studying the tautomeric state of the indazole ring. nih.gov The chemical shifts of the two nitrogen atoms are highly dependent on which one is protonated (N1 or N2). This difference in chemical shift provides a direct method for identifying the predominant tautomer in solution. nih.gov For N-substituted indazoles, the ¹⁵N chemical shifts of N1 and N2 are markedly different, aiding in the structural assignment. nih.gov

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 13.91 (1H, bs, NH), 8.06 (1H, d), 7.65 (1H, d), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q), 1.36 (1H, t) | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 | wiley-vch.de |

| 3-tert-Butoxycarbonyl-1H-indazole | CDCl₃ | 13.40 (1H, s, NH), 8.15 (1H, d), 7.90 (1H, d), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s) | 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42 | wiley-vch.de |

Tetrahydro-1H-indazole derivatives can exist in two primary annular tautomeric forms: the 1H- and 2H-tautomers, where the proton resides on the N1 or N2 atom of the pyrazole ring, respectively. The position of this equilibrium is a critical aspect of their structure and reactivity. semanticscholar.orgmdpi.com

Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the relative stability of the tautomers is influenced by substitution patterns and the computational method used. mdpi.comresearchgate.net For the unsubstituted tetrahydroindazolone, the 1H tautomer is generally found to be more stable. However, the introduction of substituents, such as methyl groups, can shift the equilibrium, and in some cases, the 2H-tautomer becomes energetically preferred. mdpi.com The energy difference between the tautomers is often small, suggesting that both forms can coexist in solution. mdpi.com

Experimentally, NMR spectroscopy is the primary tool for investigating this dynamic equilibrium. The presence of two distinct sets of signals in ¹H, ¹³C, or ¹⁵N NMR spectra can indicate the presence of both tautomers. researchgate.net For 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, it has been noted that while one tautomer may dominate in the solid state, a mixture of both the 1H and 2H forms can be observed in solution, with the ratio depending on the solvent. researchgate.netnih.gov For instance, in a DMSO-d₆ solution of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, both 1H and 2H forms were observed in an approximate 45:55 ratio. researchgate.net

Infrared and Mass Spectrometry for Molecular Identification and Structural Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by a distinct N-H stretching vibration, typically appearing as a broad band in the range of 3100-3300 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl and tetrahydrocyclohexane moieties would be observed between 2850 and 3000 cm⁻¹. wiley-vch.de Other characteristic absorptions would include C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region. wiley-vch.de

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The electron ionization (EI) mass spectrum of the parent 4,5,6,7-tetrahydro-1H-indazole shows a molecular ion peak (M⁺) at m/z 122. nih.gov For the 3-butyl derivative, the molecular ion peak would be expected at m/z 178.

The fragmentation of N-heterocyclic compounds often follows predictable pathways. libretexts.org For this compound, a prominent fragmentation would be the α-cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to yield a stable ion. Another expected pathway is the retro-Diels-Alder reaction of the tetrahydrocyclohexane ring, resulting in the loss of ethene (C₂H₄). The fragmentation patterns of related indazole-containing synthetic cannabinoids often involve cleavage of side chains and the indazole core, providing a basis for predicting the fragmentation of the title compound. researchgate.net

| Technique | Expected Feature | Approximate Value/Range |

|---|---|---|

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ |

| IR Spectroscopy | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) for C₁₁H₁₈N₂ | m/z 178 |

| Mass Spectrometry | Fragment from α-cleavage of butyl group | m/z 135 [M-C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for this compound itself is not available, analysis of closely related derivatives reveals key structural features of the tetrahydroindazole core.

Studies on coordination complexes containing the 4,5,6,7-tetrahydro-1H-indazole ligand have confirmed its structural integrity and coordination behavior. researchgate.net A crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one provides significant insight into the geometry of the fused ring system. nih.gov

The conformation of the saturated six-membered ring is a critical structural parameter. In the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the non-aromatic tetrahydrocyclohexane ring adopts a distorted envelope conformation . nih.gov In this arrangement, one of the methylene (B1212753) carbon atoms acts as the "flap" of the envelope. This deviation from a perfect chair or boat conformation is common in fused ring systems to alleviate steric strain. The specific conformation adopted can be influenced by the substitution pattern on the ring and the crystal packing forces.

The solid-state architecture of N-H containing heterocyclic compounds is often dominated by hydrogen bonding. atlantis-press.com For this compound, the most significant intermolecular interaction is expected to be the N-H···N hydrogen bond, where the N-H group of one molecule donates its proton to the lone pair of the pyridine-like nitrogen (N2) of an adjacent molecule. This interaction typically leads to the formation of infinite chains or cyclic assemblies (dimers, trimers, etc.) in the crystal lattice. nih.gov The N···N distance for such hydrogen bonds is typically in the range of 2.8 to 3.0 Å. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N1-H | N2 | ~2.8 - 3.0 (N···N) | Forms primary chains or cyclic motifs |

| Weak Hydrogen Bond | C-H | N/π-system | >3.0 (C···N/π) | Stabilizes 3D network |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.3 - 3.8 | Contributes to packing efficiency |

Computational and Theoretical Investigations of the 3 Butyl 4,5,6,7 Tetrahydro 1h Indazole Scaffold

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, GIAO)

Quantum chemical calculations are fundamental to understanding the electronic nature of the tetrahydroindazole (B12648868) scaffold. Methods like Density Functional Theory (DFT) are widely used to determine molecular geometries, electronic properties, and relative energies of different states. beilstein-journals.org DFT calculations, often using functionals like B3LYP, have been successfully applied to various indazole and tetrahydroindazole derivatives to establish the most stable structures and predict their properties. beilstein-journals.orgresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a common approach integrated with DFT to predict NMR chemical shifts. rsc.orgresearchgate.net This technique calculates the absolute magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) that show excellent agreement with experimental values. researchgate.net For indazole systems, GIAO/B3LYP calculations have been instrumental in confirming the structures of isomers that are difficult to isolate or characterize experimentally, providing a sound basis for spectroscopic assignments. nih.gov

Analysis of Tautomeric Equilibria and Energetics

A key feature of the NH-indazole ring is annular tautomerism, the equilibrium between the 1H- and 2H-forms. beilstein-journals.org The position of this equilibrium is critical as it dictates the molecule's reactivity and interaction with biological targets. Computational studies on various indazole derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org

While specific computational data for 3-butyl-4,5,6,7-tetrahydro-1H-indazole is not available in the cited literature, studies on closely related analogs, such as 3-substituted-1,5,6,7-tetrahydro-4H-indazol-4-ones, provide significant insight. These investigations, using methods ranging from Hartree-Fock (HF) to DFT (B3LYP/6-31G**), have shown that the nature of the substituent at the C3 position directly influences the energy difference between tautomers. researchgate.net For instance, in 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H tautomer is favored, whereas in the unsubstituted analog, the 1H tautomer is more stable. researchgate.net This highlights the electronic impact of the C3-substituent. For the 3-butyl derivative, the electron-donating nature of the alkyl group is expected to similarly influence the tautomeric preference.

| Compound | Substituent at C3 | ΔE (E2H - E1H) in kJ/mol | Most Stable Tautomer |

|---|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | -H | +3.81 | 1H |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | -CH₃ | -3.30 | 2H |

Data adapted from computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones, illustrating the effect of C3 substitution. researchgate.net

Molecular Modeling and Simulation Studies (e.g., Monte Carlo Simulations)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. While methods like molecular dynamics (MD) are used to study the time-dependent evolution of systems, Monte Carlo (MC) simulations offer a stochastic approach to sample the conformational space of a molecule. researchgate.net MC simulations generate ensembles of molecular configurations under specific thermodynamic conditions by applying random perturbations, which are accepted or rejected based on energy criteria. This allows for the calculation of thermodynamic properties and the exploration of a molecule's potential energy surface. Although powerful, specific applications of Monte Carlo simulations to the this compound scaffold have not been reported in the surveyed literature.

Conformational Dynamics of the Tetrahydroindazole Ring System

The this compound scaffold consists of a planar pyrazole (B372694) ring fused to a non-planar, saturated six-membered carbocyclic ring. The conformational behavior of this saturated ring is analogous to that of cyclohexane (B81311), which predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In a disubstituted cyclohexane, the most stable conformation is typically the one that places the largest substituent in an equatorial position to avoid unfavorable 1,3-diaxial interactions.

For the tetrahydroindazole ring system, the fused pyrazole ring acts as a bulky substituent. Therefore, the cyclohexane portion of the molecule is expected to exist in a chair or twist-boat conformation. The relative stability of these conformers would be influenced by the position of the butyl group at C3 and any other substituents. Based on established principles of conformational analysis, the system would likely adopt a conformation that minimizes steric hindrance involving the butyl group and the fused ring system. However, detailed computational studies quantifying the energy barriers for ring inversion or the population of different conformers for this specific scaffold are not presently available in the literature.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of the tetrahydroindazole scaffold in chemical reactions can be predicted using computational methods that analyze its electronic structure. Frontier Molecular Orbital (FMO) theory is a key tool, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are examined. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. The energy gap between the HOMO and LUMO is also a measure of the molecule's chemical reactivity.

For indazoles, DFT calculations are also used to determine atomic partial charges and Fukui indices, which quantify the reactivity of specific atomic sites. beilstein-journals.org These parameters are crucial for predicting the regioselectivity of reactions like N-alkylation. beilstein-journals.org For example, DFT studies have been used to create mechanistic models that explain why certain reaction conditions favor the formation of N1-substituted indazoles over N2-substituted ones, often relating to chelation effects or other non-covalent interactions. beilstein-journals.org While these methods are directly applicable to the this compound scaffold, specific FMO maps or reactivity indices for this compound have not been reported.

Mechanistic Studies through Computational Chemistry (e.g., Reaction Pathways)

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping potential energy surfaces, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. DFT calculations have been successfully employed to investigate the mechanisms of reactions involving the indazole core.

A notable example is the study of the addition of NH-indazoles to formaldehyde. nih.gov Computational analysis at the B3LYP/6-311++G(d,p) level was used to determine the mechanism of formation of N1-hydroxymethyl derivatives, providing a strong theoretical foundation for the experimental observations. researchgate.netnih.gov Similarly, comprehensive DFT studies have been conducted to understand the high regioselectivity observed in N-alkylation reactions of indazoles. These studies revealed that the thermodynamic stability of the 1H- and 2H-indazole tautomers is a critical factor; the reaction proceeds from the more stable 1H-tautomer, and the activation energy required to access the transition state for N1 versus N2 alkylation determines the product ratio. Such computational mechanistic insights are vital for designing synthetic routes that yield the desired isomer with high selectivity.

Molecular Docking Applications for Investigating Molecular Recognition and Interactions

The tetrahydroindazole scaffold is recognized as a valuable core in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the estimation of binding affinity and the analysis of intermolecular interactions.

Numerous studies have employed molecular docking to evaluate indazole and tetrahydroindazole derivatives as potential inhibitors for various biological targets. researchgate.net These studies are crucial in structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds. For instance, docking studies have identified key interactions between indazole-based ligands and the active sites of enzymes such as Cyclooxygenase-2 (COX-2), providing a basis for their anti-inflammatory potential. researchgate.net While no docking studies specifically featuring this compound were found, the extensive research on related analogs demonstrates the utility of this scaffold for generating targeted therapeutic agents.

| Scaffold/Derivative | Protein Target | Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| 1H-Indazole analogs | Cyclooxygenase-2 (COX-2) | -9.11 | Anti-inflammatory |

| Substituted 2H-Indazoles | Aromatase Enzyme | -8.0 | Anti-breast cancer |

| 1-Butyl-1H-indazole-3-carboxamides | Renal Cancer Receptor (PDB: 6FEW) | -7.9 to -8.5 | Anti-cancer |

Data are illustrative examples from various computational studies on related indazole derivatives. nih.gov

Future Research Directions and Emerging Methodologies

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The traditional synthesis of tetrahydroindazole (B12648868) derivatives often involves the condensation of a substituted hydrazine (B178648) with a cyclohexanone (B45756) derivative. jmchemsci.com Future research will likely focus on refining these methods to be more aligned with the principles of green chemistry and to ensure scalability for potential industrial applications.

Key areas for development include:

Catalyst Innovation: The exploration of novel, reusable, and highly efficient catalysts could significantly improve reaction times and yields. This includes the investigation of nanocatalysts and solid-supported catalysts that simplify purification processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net Applying this technique to the synthesis of 3-Butyl-4,5,6,7-tetrahydro-1H-indazole could offer a more energy-efficient and rapid production method.

Alternative Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents will be a crucial step in making the synthesis more environmentally benign.

One-Pot Procedures: Designing multi-component, one-pot reactions would streamline the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, reusability, easier purification | Development of nanocatalysts, solid-supported catalysts |

| Microwave-Assisted | Reduced reaction times, energy efficiency | Optimization of reaction conditions (temperature, time) |

| Green Solvents | Reduced environmental impact, improved safety | Screening of water-based systems, ionic liquids |

| One-Pot Reactions | Increased efficiency, reduced waste | Design of multi-component reaction cascades |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functionalization of the indazole core is a cornerstone of creating diverse chemical libraries for drug discovery. researchgate.net While the synthesis of the core structure is important, the ability to selectively modify it is paramount. Future research on this compound will aim to uncover new ways to functionalize both the pyrazole (B372694) and the saturated carbocyclic rings.

Promising avenues for exploration include:

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach to introduce new substituents. researchgate.net Investigating transition-metal-catalyzed C-H arylation, alkylation, or amination at various positions on the tetrahydroindazole ring could lead to novel derivatives that are otherwise difficult to access.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig, are robust methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Applying these to halogenated precursors of this compound would enable the introduction of a wide array of functional groups. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling unique transformations that are often complementary to traditional methods. Exploring these reactions could unlock unprecedented reactivity patterns for the target molecule.

Ring Transformations: Investigating ring-opening or ring-expansion reactions of the tetrahydroindazole core could lead to entirely new heterocyclic scaffolds, further expanding the chemical space available for biological screening. researchgate.netresearchgate.net

Advanced Computational Studies for Rational Design and Property Prediction

In modern medicinal chemistry, computational tools are indispensable for accelerating the drug discovery process. researchgate.net For this compound, advanced computational studies will play a vital role in guiding synthetic efforts and predicting molecular properties.

Future computational work will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic structure, stability, and reactivity of the molecule. rsc.orgnih.gov These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize reaction outcomes, and understand the stability of different tautomers. pnrjournal.comnih.gov

Molecular Docking and Dynamics Simulations: To explore the potential biological targets, molecular docking can be used to predict how this compound and its derivatives might bind to the active sites of various proteins. derpharmachemica.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these protein-ligand complexes over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. This allows for the rational design of new compounds with improved potency and selectivity. nih.gov

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules are crucial for early-stage drug development. researchgate.net Applying these models to virtual libraries of this compound derivatives can help prioritize which compounds to synthesize, saving significant time and resources. nih.gov

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity analysis, stability studies | Reaction mechanisms, HOMO-LUMO gaps, electrostatic potential |

| Molecular Docking | Target identification, binding mode analysis | Binding affinity, protein-ligand interactions |

| Molecular Dynamics (MD) | Complex stability, conformational analysis | Stability of binding, dynamic behavior in a biological environment |

| QSAR & ADMET Prediction | Lead optimization, property profiling | Structure-activity relationships, drug-likeness, toxicity risks |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration

To rapidly explore the chemical space around this compound, modern automation and continuous manufacturing technologies will be essential.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. springerprofessional.desci-hub.se Developing a flow synthesis for this compound would not only make its production more efficient but also allow for the straightforward in-line generation of intermediates for subsequent diversification. mdpi.comdurham.ac.ukuc.pt This is particularly advantageous for reactions that are difficult or hazardous to perform in batch mode. sci-hub.se

Automated Synthesis Platforms: The integration of robotics and automation in chemical synthesis allows for the rapid preparation of large libraries of compounds with minimal manual intervention. nih.govresearchgate.netgeneonline.com An automated platform could be programmed to synthesize hundreds of analogs of this compound by systematically varying the building blocks and reaction conditions.

High-Throughput Screening (HTS): The libraries generated through automated synthesis can then be subjected to high-throughput screening to quickly identify compounds with desirable biological activity. nih.govrsc.org This closed-loop approach, where automated synthesis is directly coupled with biological screening and data analysis, can dramatically accelerate the hit-to-lead optimization process. chemicalindustryjournal.co.ukxtalpi.com

The convergence of these emerging methodologies promises to significantly accelerate the investigation of this compound, paving the way for the efficient, sustainable, and rational discovery of new chemical entities with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Butyl-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via cyclization of hydrazine derivatives with ketone precursors. Key steps include:

- Cyclization : Use of hydrazine hydrate with cyclohexenone derivatives under reflux in ethanol or acetic acid to form the indazole core .

- Alkylation : Introduction of the butyl group at the 3-position via nucleophilic substitution using 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

- Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF), temperature control (60–100°C), and catalyst screening (e.g., Pd/C for hydrogenation steps) can improve yields to >70% .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydrogenation of the aromatic ring (absence of aromatic protons at δ 7–8 ppm) and butyl chain integration (δ 0.8–1.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₁₁H₁₈N₂: calculated 178.1467, observed 178.1465) verifies molecular formula .

- X-ray Crystallography : SHELX refinement (e.g., SHELXL-97) resolves bond lengths and angles, confirming tetrahedral geometry and hydrogenation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates (e.g., ATPase activity for kinases) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to assess IC₅₀ values .

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to determine logP (predicted ~2.8) for pharmacokinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Replicate Studies : Validate assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., sigma receptors vs. GPCRs) .

- Metabolite Analysis : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Case Study : Discrepancies in antitumor activity (e.g., IC₅₀ variations between studies) were attributed to differences in cell line genetic backgrounds or assay endpoints (apoptosis vs. proliferation) .

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess ligand-protein stability (RMSD < 2 Å) .

- QSAR Modeling : Generate 2D/3D descriptors (e.g., topological polar surface area, logP) to correlate structural features with IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key Modifications :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃ at C5) enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs) .

- Ring Expansion : Replacing the tetrahydroindazole core with hexahydro derivatives improves solubility (logP reduced from 2.8 to 1.9) .

- Data-Driven Design :

| Derivative | Substituent | IC₅₀ (µM) | logP |

|---|---|---|---|

| Parent Compound | -Butyl | 45.2 | 2.8 |

| 5-CF₃ Analog | -CF₃ | 28.7 | 3.1 |

| Hexahydro Analog | Expanded ring | 62.4 | 1.9 |

| Data synthesized from |

Key Notes for Experimental Design

- Crystallography : For novel derivatives, use SHELXTL for structure refinement; anisotropic displacement parameters (ADPs) ensure accurate thermal motion modeling .

- Biological Replicates : Include ≥3 technical replicates per assay to mitigate variability .

- Synthetic Scale-Up : Transition from batch to flow chemistry for multi-gram synthesis (residence time: 30–60 mins, T = 80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.